Azetidine-3-carboximidamide;dihydrochloride
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Overview
Description
Azetidine-3-carboximidamide;dihydrochloride is a chemical compound with the molecular formula C₄H₉N₃·2HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidine-3-carboximidamide;dihydrochloride typically involves the reaction of azetidine with cyanamide under acidic conditions to form the carboximidamide group. The reaction is then followed by the addition of hydrochloric acid to yield the dihydrochloride salt. The general reaction scheme can be represented as follows:
Formation of Carboximidamide Group:
Formation of Dihydrochloride Salt:
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Azetidine-3-carboximidamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-3-carboximidamide N-oxide, while reduction may produce azetidine-3-carboximidamide amine derivatives.
Scientific Research Applications
Azetidine-3-carboximidamide;dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is employed in studies investigating enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of azetidine-3-carboximidamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include:
Enzyme Inhibition: The compound binds to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can interact with receptor sites, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Azetidine-3-carboximidamide;dihydrochloride can be compared with other similar compounds, such as:
Azetidine-2-carboximidamide: Differing in the position of the carboximidamide group, this compound exhibits distinct reactivity and biological activity.
Aziridine-3-carboximidamide: Aziridine derivatives have a three-membered ring, leading to higher ring strain and different chemical properties compared to azetidine derivatives.
Pyrrolidine-3-carboximidamide: With a five-membered ring, pyrrolidine derivatives show different stability and reactivity profiles.
The uniqueness of this compound lies in its four-membered ring structure, which imparts specific reactivity and stability characteristics, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
azetidine-3-carboximidamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3.2ClH/c5-4(6)3-1-7-2-3;;/h3,7H,1-2H2,(H3,5,6);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPWXOXHTNOKBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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